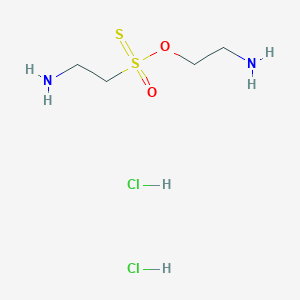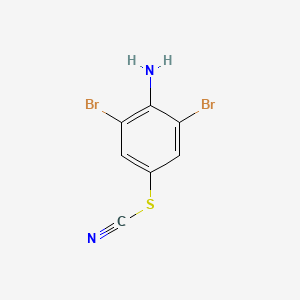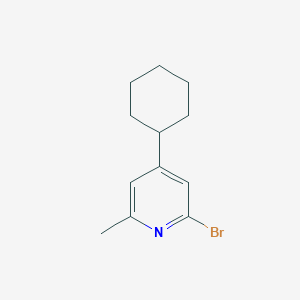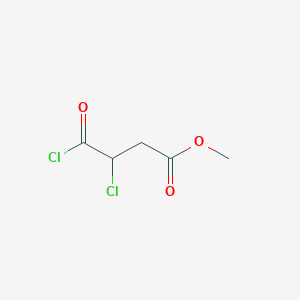![molecular formula C22H26N4O3 B15201128 2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Starting Materials: The pyrazolylbenzamide core and 2-(dimethylamino)ethanol.
Reaction Conditions: The reaction is typically carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride.
Procedure: The pyrazolylbenzamide core is reacted with 2-(dimethylamino)ethanol in the presence of thionyl chloride under reflux. The reaction mixture is then cooled, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide typically involves multiple steps
-
Preparation of Pyrazolylbenzamide Core
Starting Materials: 1,5-dimethyl-3-oxo-2-phenylpyrazole and benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The benzoyl chloride is added dropwise to a solution of 1,5-dimethyl-3-oxo-2-phenylpyrazole and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification to obtain the pyrazolylbenzamide core.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the dimethylaminoethoxy group.
Applications De Recherche Scientifique
2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its pharmacological properties
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and advanced materials. It can be incorporated into polymers and coatings to enhance their properties.
Mécanisme D'action
The mechanism of action of 2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethylaminoethoxy group may enhance the compound’s solubility and facilitate its interaction with biological membranes. The pyrazolylbenzamide core can interact with active sites of enzymes, inhibiting or activating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(dimethylamino)ethoxy]ethanol: A related compound with similar functional groups but lacking the pyrazolylbenzamide core.
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide: A compound with the pyrazolylbenzamide core but without the dimethylaminoethoxy group.
Uniqueness
2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide is unique due to the combination of its functional groups. The presence of both the dimethylaminoethoxy group and the pyrazolylbenzamide core imparts distinct chemical and biological properties. This combination allows the compound to interact with a wide range of molecular targets, making it versatile for various applications.
Propriétés
Formule moléculaire |
C22H26N4O3 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C22H26N4O3/c1-16-20(22(28)26(25(16)4)17-10-6-5-7-11-17)23-21(27)18-12-8-9-13-19(18)29-15-14-24(2)3/h5-13H,14-15H2,1-4H3,(H,23,27) |
Clé InChI |
MIHXZJHZTJPSLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)



![(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201087.png)




![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)


![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)

